REACTION_CXSMILES
|
[BH4-].[Na+].[C:3]([C:11]1[O:12][C:13]2[CH:19]=[CH:18][C:17]([Br:20])=[CH:16][C:14]=2[CH:15]=1)(=[O:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>O.O1CCOCC1>[Br:20][C:17]1[CH:18]=[CH:19][C:13]2[O:12][C:11]([CH:3]([C:4]3[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=3)[OH:10])=[CH:15][C:14]=2[CH:16]=1 |f:0.1|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C=1OC2=C(C1)C=C(C=C2)Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is kept stirring at ambient temperature for a further 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue is redissolved in 50 ml of water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether phase is dried with anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
leaves a residue which
|
Type
|
CUSTOM
|
Details
|
on crystallising from cyclohexane
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=CC2=C(C=C(O2)C(O)C2=CC=CC=C2)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |